1-Butyl-1-nitrosourea
Description
Historical Trajectories of Nitrosourea (B86855) Derivatives in Experimental Biology
The investigation of nitrosourea compounds in experimental biology has a rich history dating back to the mid-20th century. nih.gov The initial discovery of their biological activity stemmed from screening programs designed to identify novel therapeutic agents. taylorandfrancis.com Compounds such as N-methyl-N-nitrosourea (MNU) and carmustine (B1668450) (BCNU) were among the early derivatives studied. nih.gov
The development and study of nitrosoureas gained significant momentum in the 1970s. For instance, Arabinopyranosyl-N-methyl-N-nitrosourea (Aranose) was first synthesized in the late 1970s in the Soviet Union. wikipedia.org The primary mechanism of action for these compounds was identified as their ability to alkylate nucleic acids and proteins, which leads to cytotoxic effects. cuni.czresearchgate.net This activity established them as important tools in experimental biology and cancer research. nih.gov Over the years, research has expanded to include a wide range of nitrosourea derivatives, each with unique properties and activities, contributing to a deeper understanding of DNA damage and repair processes. nih.gov
Classification and Structural Characteristics of Nitrosoureas Relevant to Reactivity
Nitrosourea compounds are broadly classified based on the substituent groups attached to the urea (B33335) and nitroso moieties. The general structure is R-N(NO)-C(=O)-NH-R', where R and R' can be various alkyl or aryl groups. A significant subclass includes the (2-chloroethyl)nitrosoureas, such as carmustine (BCNU) and lomustine (B1675051) (CCNU), which are characterized by the presence of a 2-chloroethyl group. cuni.czontosight.ai This feature is crucial for their mechanism of action, which involves DNA cross-linking. ontosight.aiacs.org
The reactivity of nitrosoureas is intrinsically linked to their chemical structure. Under physiological conditions, they are unstable and decompose to form reactive intermediates. dergipark.org.tr The decomposition of nitrosoureas typically generates two main reactive species: a diazonium ion and an isocyanate. cuni.czresearchgate.net
Diazonium Ion: This species is responsible for alkylating DNA, primarily at the O6 and N7 positions of guanine (B1146940). researchgate.net In the case of (2-chloroethyl)nitrosoureas, the initial alkylation at the O6 position of guanine is followed by an intramolecular cyclization and subsequent reaction with the N3 position of a cytosine on the complementary DNA strand, resulting in a cytotoxic inter-strand cross-link. cuni.czresearchgate.net
Isocyanate: This electrophile can react with the lysine (B10760008) residues of proteins, a process known as carbamoylation, leading to the inactivation of various proteins, including those involved in DNA repair. cuni.czresearchgate.net
The nature of the alkyl group (the 'R' group) influences the compound's lipophilicity, rate of decomposition, and the specific alkylating species formed, thereby modulating its biological activity. osti.goviaea.org
Rationale for Academic Investigation of 1-Butyl-1-nitrosourea (BNU)
This compound (BNU), also known as N-nitroso-N-butylurea, belongs to the family of simple alkylnitrosoureas. nih.gov Unlike the chloroethylnitrosoureas, BNU possesses a butyl group and acts as a monofunctional alkylating agent. oup.com The academic investigation of BNU is driven by several key factors:
Model Carcinogen: BNU has been extensively used in experimental models to study the mechanisms of chemical carcinogenesis. nih.govnih.gov Its ability to induce tumors in various organs in laboratory animals provides a valuable tool for investigating the multi-stage process of cancer development. nih.gov
Understanding DNA Adduct Formation: Research with BNU helps to elucidate the types of DNA damage caused by simple alkylating agents. BNU has been shown to react with DNA to form several adducts, including 7-n-butylguanine, O6-n-butylguanine, and 3-n-butyladenine. oup.comnih.gov The ratio and persistence of these adducts are critical determinants of the compound's mutagenic and carcinogenic potential. nih.gov
Investigating DNA Repair Pathways: By inducing specific types of DNA lesions, BNU serves as a probe to study cellular DNA repair mechanisms. oup.com For example, studies have used BNU to investigate the role of nucleotide excision repair (NER) and O6-alkylguanine-DNA alkyltransferase (AGT) in protecting cells from the cytotoxic and mutagenic effects of alkylation damage. oup.com
Structure-Activity Relationship Studies: As a member of a series of N-alkyl-N-nitrosoureas (including methyl, ethyl, and butyl derivatives), BNU is used in comparative studies to understand how the length of the alkyl chain affects cytotoxicity and mutagenicity. osti.goviaea.org Such studies have shown that cytotoxicity generally decreases as the size of the alkyl group increases from methyl to butyl. osti.goviaea.org
The study of BNU, therefore, contributes fundamental knowledge to the fields of toxicology, carcinogenesis, and DNA repair.
Structure
3D Structure
Properties
CAS No. |
869-01-2 |
|---|---|
Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-butyl-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O2/c1-2-3-4-8(7-10)5(6)9/h2-4H2,1H3,(H2,6,9) |
InChI Key |
LSWOCDLIYSKTRX-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)N)N=O |
Canonical SMILES |
CCCCN(C(=O)N)N=O |
Other CAS No. |
869-01-2 |
solubility |
In water, 1.03X10+4 mg/L at 25 °C (est) |
Synonyms |
1-butyl-1-nitrosourea butylnitrosourea N-butyl-N-nitrosourea N-nitrosobutylurea |
vapor_pressure |
5.27X10-3 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 Butyl 1 Nitrosourea
Chemical Routes for 1-Butyl-1-nitrosourea Synthesis
The primary route for the synthesis of this compound involves the nitrosation of its corresponding urea (B33335) derivative, 1-butylurea. This reaction can be carried out under various conditions, including homogeneous and two-phase systems, as well as through emerging electrochemical and green chemistry techniques.
Nitrosation Reactions of Corresponding Urea Derivatives
The most common method for synthesizing this compound is through the direct nitrosation of 1-butylurea. researchgate.net This process involves the reaction of the urea derivative with a nitrosating agent, which introduces the nitroso (-N=O) group onto one of the nitrogen atoms of the urea moiety. The choice of nitrosating agent and reaction conditions significantly influences the yield and purity of the final product.
In a homogeneous reaction system, both the 1-butylurea and the nitrosating agent are dissolved in a single-phase solvent system. Typically, an aqueous acidic medium is used, where a metal nitrite (B80452), such as sodium nitrite, serves as the nitrosating agent. researchgate.net The acid, often a mineral acid like sulfuric acid, protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species.
The nitrosation of N-alkylureas, including N-butylurea, has been studied in water-acetonitrile mixtures. Kinetic studies have revealed that the nitrosation rate constant can be influenced by the solvent composition. An increase in the acetonitrile (B52724) percentage up to approximately 50% leads to a decrease in the nitrosation rate constant. This effect is attributed to a mechanism where the slow step is the proton transfer from the protonated N-alkyl-N-nitrosourea to the water in the reaction medium. nih.gov
To improve reaction efficiency and product purity, two-phase solvent systems have been developed for the synthesis of nitrosoureas. In this approach, the reaction is carried out in a mixture of an aqueous acid and a water-immiscible organic solvent. koreascience.kr The precursor, 1-butylurea, is dissolved in the aqueous acid phase, and the nitrosating agent is added. The resulting this compound, being more soluble in the organic phase, is continuously extracted from the aqueous phase as it is formed. This minimizes potential degradation of the product in the acidic aqueous environment.
This method has been shown to provide higher yields compared to homogeneous systems for related nitrosoureas. For instance, in the synthesis of other nitrosoureas, two-phase systems have demonstrated yields of 75-80%, compared to 50-60% in traditional homogeneous methods. The choice of the organic solvent is crucial; for example, using methylene (B1212753) chloride can increase extraction efficiency. rsc.org
| Parameter | Homogeneous System | Two-Phase System |
| Solvent | Aqueous acid (e.g., H₂SO₄) | Aqueous acid / Organic solvent (e.g., CH₂Cl₂) |
| Typical Yield | 50-60% (analogous reactions) | 75-80% (analogous reactions) |
| Product Isolation | Extraction after reaction completion | In-situ extraction during reaction |
| Key Advantage | Simplicity of setup | Higher yield and product purity |
This table provides a comparative overview of homogeneous and two-phase solvent systems for nitrosourea (B86855) synthesis based on data from analogous reactions.
Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally friendly methods.
Electrochemical Approaches: Electrosynthesis offers a green alternative to traditional chemical synthesis by using electricity to drive chemical reactions, often under milder conditions and with higher selectivity. While specific studies on the direct electrochemical synthesis of this compound are not extensively detailed in the literature, the electrochemical synthesis of related N-nitroso compounds has been explored. For instance, N-nitrosamines have been synthesized electrochemically using sodium nitrite as the nitroso source. cardiff.ac.uk The electrosynthesis of urea itself from the co-reduction of nitrite and carbon dioxide has also been investigated, highlighting the potential of electrochemical methods in C-N bond formation and modification. oaepublish.comresearchgate.netacs.org An electrochemical approach for nitrosation could potentially involve the anodic oxidation of a suitable nitrogen source to generate a nitrosating species in situ, which then reacts with 1-butylurea. This method could offer advantages in terms of reducing the need for stoichiometric chemical reagents and minimizing waste. rsc.org
Green Chemistry Approaches: Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of nitrosourea synthesis, this has led to the exploration of alternative nitrosating agents and solvent-free conditions.
One promising green approach is the use of tert-butyl nitrite (TBN) as a nitrosating agent. TBN has been successfully used for the N-nitrosation of secondary amines and N-alkylamides under solvent-free, metal-free, and acid-free conditions, often with excellent yields. rsc.orgrsc.org This method is advantageous due to its mild reaction conditions and the avoidance of strong acids and metal catalysts. The reactivity of TBN with N-alkylamides suggests its potential applicability for the synthesis of N-alkyl-N-nitrosoureas like this compound. thieme-connect.com
Another green methodology is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. A mechanochemical, solvent-free synthesis of N-nitrosoureas has been developed using a mixture of sodium nitrite and sodium bisulfate as the nitrosating agent source. This method has been shown to produce a variety of nitroso derivatives in high yields at room temperature. thieme-connect.com
| Approach | Reagents/Conditions | Key Advantages |
| Electrochemical Synthesis | Electricity, Butylurea, Nitrogen source | Reduced chemical waste, mild conditions |
| Green Chemistry (TBN) | tert-Butyl nitrite, Solvent-free | Acid-free, metal-free, high yields |
| Mechanochemistry | NaNO₂/NaHSO₄, Ball-milling | Solvent-free, room temperature |
This table summarizes emerging electrochemical and green chemistry approaches for nitrosourea synthesis.
Precursor Compounds and Intermediate Reactivity
The primary precursor for the synthesis of this compound is 1-butylurea . This compound can be synthesized through the reaction of butylamine (B146782) with an isocyanate or by the reaction of butyl isocyanate with ammonia. A practical, catalyst-free, and scalable synthesis of N-substituted ureas, including those derived from primary amines like butylamine, has been developed using the nucleophilic addition of amines to potassium isocyanate in water. researchgate.net
The key reactive intermediate in the synthesis of this compound via nitrosation is the nitrosonium ion (NO⁺) or a related nitrosating species derived from nitrous acid in an acidic medium. The urea precursor, 1-butylurea, acts as a nucleophile, attacking the electrophilic nitrosonium ion.
The decomposition of N-alkyl-N-nitrosoureas, which can be considered in the context of their synthesis and stability, is known to proceed through the formation of highly reactive intermediates. For larger alkyl groups like butyl, the decomposition can involve the formation of a butanediazonium ion , which can then lead to carbonium ion-type intermediates . nih.gov These intermediates are highly reactive and are responsible for the alkylating properties of nitrosoureas. The formation of these transient species is a critical aspect of the chemistry of these compounds.
Methodological Advancements in Nitrosourea Synthesis for Research
Recent advancements in the synthesis of nitrosoureas for research purposes have focused on improving regioselectivity, yield, and safety, as well as developing more sustainable methods.
The use of activated N-alkyl-N-nitrosocarbamates as intermediates represents a significant methodological advancement for the regioselective synthesis of N-alkyl-N-nitrosoureas. nih.gov These nitrosocarbamates can be prepared and then reacted with an amine to yield the desired N-alkyl-N-nitrosourea with the nitroso group specifically on the nitrogen atom bearing the alkyl group. This method offers greater control over the final product structure.
The development of green synthetic routes , as discussed previously, is another major area of advancement. The use of reagents like tert-butyl nitrite under solvent-free conditions and the application of mechanochemistry are at the forefront of creating more environmentally benign synthetic protocols for nitrosoureas. rsc.orgrsc.orgthieme-connect.com These methods not only reduce waste but can also offer higher yields and simpler purification procedures compared to traditional methods.
Furthermore, the exploration of electrochemical methods for C-N bond formation and nitrosation holds promise for the future of nitrosourea synthesis. oaepublish.comresearchgate.netacs.orgrsc.org While still an emerging area for this specific class of compounds, the principles of electrosynthesis offer a pathway to cleaner and more efficient production methods for research applications.
Molecular and Cellular Mechanisms of 1 Butyl 1 Nitrosourea Action
DNA Alkylation and Adduct Formation
The primary mechanism through which 1-Butyl-1-nitrosourea (BNU) exerts its biological effects is through the alkylation of DNA. This process involves the covalent attachment of a butyl group to nucleophilic sites on the DNA molecule. escholarship.org Upon decomposition, BNU forms reactive intermediates that can modify DNA bases, leading to the formation of DNA adducts. oup.comgatech.edu
The decomposition of BNU is understood to proceed through the formation of a transient alkanediazonium ion. gatech.edu For larger alkyl groups like butyl, rearrangements via a carbonium ion-type intermediate can occur. gatech.edu This leads to the formation of not only the expected n-butyl adducts but also rearranged sec-butyl adducts, indicating the involvement of a carbonium ion in the alkylation process. oup.comoup.com The reaction of BNU with DNA is complex, potentially yielding a variety of adducts. oup.com
Specificity of Alkylation Sites on DNA Bases (e.g., O6-guanine, N-7 of guanine (B1146940), O-6 of adenine)
This compound demonstrates specificity in the sites it alkylates on DNA bases. The ring nitrogens are generally more nucleophilic and thus more reactive with alkylating agents than the oxygen atoms. escholarship.org The most reactive sites are the N7-position of guanine and the N3-position of adenine. escholarship.org However, SN1-type agents like nitrosoureas show a greater preference for reaction at exocyclic oxygens compared to SN2 agents. nih.gov
Studies on the in vitro reaction of BNU with DNA have identified several major reaction products. Following incubation under physiological conditions (pH 7.2, 37°C) and subsequent hydrolysis, the primary adducts identified are 3-n-butyladenine, 7-n-butylguanine, and O⁶-n-butylguanine. nih.govoup.com The formation of O⁶-alkylguanine is considered a particularly critical type of DNA damage due to its miscoding potential. mdpi.com The ratio of O⁶-butylguanine to 7-butylguanine formation by BNU was found to be 0.69, which is similar to the relative extent of oxygen alkylation produced by ethylnitrosourea. nih.govoup.com
The larger the alkyl group, the stronger its preference for reaction at the O⁶-position of guanine. nih.gov BNU's reactivity also extends to thymine (B56734) residues in DNA. oup.comoup.com The relative amounts of various butyl adducts formed by BNU are comparable to those formed by the corresponding ethyl and propyl nitrosourea (B86855) compounds. oup.comoup.com
| Alkylation Site | Adduct Formed | Significance | Reference |
|---|---|---|---|
| O⁶-guanine | O⁶-n-butylguanine | Major product, highly mutagenic miscoding lesion. nih.govmdpi.com | nih.govoup.commdpi.com |
| N-7 of guanine | 7-n-butylguanine | Major product, most reactive nucleophilic site on guanine. nih.govnih.gov | nih.govnih.govoup.com |
| N-3 of adenine | 3-n-butyladenine | Identified as a major reaction product. nih.govoup.com | nih.govoup.com |
| Thymine Residues | O²-n-butylthymidine, O⁴-n-butylthymidine | Reaction with thymine residues has been determined. oup.com | oup.com |
Formation of DNA Interstrand Cross-Links (ICLs)
DNA interstrand cross-links (ICLs) are highly cytotoxic lesions where the two strands of the DNA double helix are covalently bound together. nih.gov This type of damage prevents essential cellular processes like replication and transcription. nih.gov While ICL formation is a known mechanism for bifunctional nitrosoureas such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), which can form an ethylene (B1197577) bridge between the N1 of guanine and the N3 of cytosine on opposing strands, the activity of monofunctional agents like BNU is different. nih.govcuni.czresearchgate.net BNU, possessing a single alkylating moiety, primarily acts as a monofunctional agent, leading to single base adducts rather than cross-links.
Influence of pH on Electrophilic Reactivity
The reactivity of nitrosoureas is influenced by pH. researchgate.net The decomposition of these compounds, which leads to the generation of the ultimate electrophilic alkylating species, is sensitive to reaction conditions. Studies on the nitrosation of various compounds show that the rate is strongly affected by the pH of the medium, with maximum rates often observed around pH 3, decreasing significantly at higher pH values. researchgate.netresearchgate.net
For N-alkyl-N-nitrosoureas, decomposition in aqueous media gives rise to alkyldiazonium ions, which are the reactive species that alkylate nucleophiles like DNA bases. researchgate.net Research on BNU's reaction with DNA has often been conducted at a physiological pH of around 7.0 to 7.2. nih.govoup.comoup.com While the initial nitrosation to form the nitrosourea is favored by acidic conditions, the subsequent generation of the alkylating electrophile from the nitrosourea can proceed at neutral pH. psu.edu The stability and reactivity of the resulting diazonium ion intermediate are key to its alkylating potential. researchgate.net
Carbamoylation of Cellular Macromolecules
In addition to DNA alkylation, nitrosoureas mediate a second type of chemical modification known as carbamoylation. nih.gov This reaction is not caused by the alkylating part of the molecule but by the isocyanate species that is also generated during the decomposition of the nitrosourea. cuni.cz For this compound, this would be butyl-isocyanate. This reactive isocyanate can then modify other cellular macromolecules, primarily proteins. jst.go.jp
Protein Carbamoylation and Functional Implications
The isocyanate moiety generated from nitrosourea breakdown readily reacts with nucleophilic groups on proteins. nih.gov The primary targets for carbamoylation are the free amino groups, including the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino groups of proteins. nih.govresearchgate.net Studies have shown that the N-terminal amino groups of peptides and proteins can be carbamoylated as readily as, or even more readily than, the ε-amino groups of lysine. nih.gov
Nucleic Acid Carbamoylation
The primary targets of the carbamoylating activity of nitrosoureas are proteins. nih.govpsu.edu The isocyanate species reacts with the amino groups of amino acids, peptides, and proteins. nih.gov While the alkylating moiety of BNU reacts extensively with DNA, the carbamoylating moiety (butyl-isocyanate) primarily targets proteins. The existing literature focuses on the carbamoylation of proteins and does not provide significant evidence for the direct or extensive carbamoylation of nucleic acids by nitrosoureas. cuni.cznih.gov
Downstream Cellular Responses to DNA Damage Induction
The alkylating action of this compound (BNU) on DNA triggers a cascade of cellular responses aimed at managing the induced damage. These responses are critical in determining the ultimate fate of the cell, which can range from successful repair and survival to the initiation of programmed cell death.
Upon DNA damage by BNU, cells activate a complex signaling network known as the DNA Damage Response (DDR). wikipedia.org This intricate pathway serves to detect the DNA lesions, signal their presence, and coordinate subsequent cellular processes. Key players in the DDR are protein kinases such as Ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR). mdpi.com While ATM is primarily activated by DNA double-strand breaks, ATR responds to a broader range of DNA damage that can cause replication stress, a likely consequence of BNU-induced alkylation. mdpi.comnih.gov
Activation of these kinases initiates a signaling cascade that phosphorylates and activates various downstream effector proteins. nih.gov These include the checkpoint kinases Chk1 and Chk2, which play a pivotal role in halting the cell cycle to allow time for DNA repair. nih.govnih.gov The DDR is a crucial first line of defense, and its proper functioning is essential for maintaining genomic integrity in the face of genotoxic agents like BNU. clinicsinoncology.com
Research on other nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), has shown that the ATR-Chk1 pathway is activated in response to the DNA damage induced by these compounds. nih.gov This activation appears to be a direct consequence of the formation of DNA interstrand cross-links, which are highly disruptive lesions that block DNA replication. nih.gov Given the structural and functional similarities among nitrosoureas, it is highly probable that BNU also engages the ATR-Chk1 signaling axis as a primary response to the DNA adducts it forms.
A direct consequence of DDR activation is the perturbation of the cell cycle. dntb.gov.ua Cell cycle checkpoints are critical control mechanisms that ensure the proper sequence and fidelity of cell division. wikipedia.org When DNA damage is detected, these checkpoints are activated to arrest the cell cycle, preventing the replication of damaged DNA and the propagation of mutations. wikipedia.orgwikilectures.eu
The G1/S checkpoint prevents cells from initiating DNA synthesis with a damaged template, while the G2/M checkpoint ensures that the cell does not enter mitosis before DNA repair is complete. wikipedia.orgjmedsciences.com Nitrosourea compounds have been shown to induce cell cycle arrest at these critical junctures. biologists.com For instance, the activation of the ATR-Chk1 pathway by BCNU leads to an accumulation of cells in the S phase, indicative of a block in DNA replication. nih.gov
The activation of checkpoint kinases like Chk1 and Chk2 leads to the phosphorylation and inhibition of Cdc25 phosphatases. nih.gov These phosphatases are responsible for activating cyclin-dependent kinases (CDKs), the core engines of the cell cycle. nih.gov By inhibiting Cdc25, the DDR effectively puts a brake on cell cycle progression, providing a window of opportunity for the cell's repair machinery to address the BNU-induced DNA lesions. nih.gov Failure to properly arrest the cell cycle can lead to genomic instability and cell death. nih.gov
Table 1: Key Proteins in DNA Damage Response and Cell Cycle Checkpoints
| Protein | Function | Role in Response to Nitrosoureas |
| ATM/ATR | Sensor kinases that detect DNA damage and initiate the DDR cascade. mdpi.com | Activated by DNA adducts and cross-links, leading to downstream signaling. nih.gov |
| Chk1/Chk2 | Checkpoint kinases that are activated by ATM/ATR. nih.gov | Phosphorylate and regulate effector proteins to induce cell cycle arrest. nih.gov |
| p53 | A tumor suppressor protein that is stabilized in response to DNA damage. assaygenie.com | Can induce cell cycle arrest or apoptosis depending on the extent of damage. assaygenie.com |
| Cdc25 | Phosphatases that activate CDKs to promote cell cycle progression. nih.gov | Inhibited by Chk1/Chk2, leading to cell cycle arrest. nih.gov |
| CDKs | Cyclin-dependent kinases that drive the cell cycle. wikilectures.eu | Their activity is indirectly inhibited by the DDR pathway. nih.gov |
When DNA damage is too severe to be repaired, the cell can initiate programmed cell death pathways to eliminate itself in a controlled manner, thereby preventing the potential for malignant transformation. dntb.gov.ua The primary form of programmed cell death is apoptosis, a highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. uniklinik-freiburg.de
Nitrosourea compounds, including BNU, are known to be potent inducers of apoptosis. dntb.gov.ua The decision to undergo apoptosis is often mediated by the tumor suppressor protein p53. assaygenie.com Following DNA damage, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes, such as Bax and Bak. assaygenie.com These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of a cascade of caspases, the executioners of apoptosis. uniklinik-freiburg.de
Studies on N-methyl-N-nitrosourea (MNU) have shown that it induces apoptosis through the activation of caspases 3, 9, and 12. nih.gov The activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway of apoptosis, while caspase-12 activation suggests the involvement of endoplasmic reticulum (ER) stress. nih.gov This indicates that nitrosoureas can trigger multiple programmed cell death pathways. nih.gov In addition to apoptosis, under certain conditions, severe DNA damage can also lead to necrosis, a less organized form of cell death that often elicits an inflammatory response. uniklinik-freiburg.de
Table 2: Key Pathways in Programmed Cell Death
| Pathway | Key Molecules | Description |
| Intrinsic Apoptosis | p53, Bax, Bak, Cytochrome c, Caspase-9, Caspase-3 | Initiated by intracellular stress, such as DNA damage, leading to mitochondrial permeabilization and caspase activation. uniklinik-freiburg.de |
| Extrinsic Apoptosis | Death receptors (e.g., Fas), Caspase-8, Caspase-3 | Triggered by external signals through the activation of death receptors on the cell surface. uniklinik-freiburg.de |
| ER Stress-Induced Apoptosis | CHOP, GRP78, Caspase-12 | Activated when unfolded proteins accumulate in the endoplasmic reticulum, leading to a specific caspase cascade. nih.gov |
Interaction with Other Biological Molecules (e.g., RNA, thiols)
While the primary target of this compound is DNA, its reactive intermediates can also interact with other cellular macromolecules, including RNA and proteins containing reactive thiol groups. psu.edutandfonline.com The alkylation of RNA can disrupt its structure and function, potentially interfering with protein synthesis and other regulatory processes. However, the biological consequences of RNA alkylation by nitrosoureas are less well-characterized compared to DNA damage.
The interaction of nitrosoureas with thiols, particularly the sulfhydryl group of cysteine residues in proteins and the antioxidant molecule glutathione (B108866) (GSH), is also of significant biological relevance. nih.gov The carbamoylating activity of some nitrosoureas can lead to the modification of proteins, potentially altering their function. For example, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) is known to inhibit the enzyme glutathione reductase, which is crucial for maintaining the cellular redox balance. koreascience.krrupress.org This inhibition can lead to an accumulation of oxidized glutathione (GSSG) and an increase in oxidative stress, which can further contribute to cellular damage and apoptosis. koreascience.kr
Genotoxicity and Mutagenicity Assessments of 1 Butyl 1 Nitrosourea
In Vitro Genotoxicity Studies
In vitro studies provide a controlled environment to investigate the direct effects of 1-Butyl-1-nitrosourea on genetic material at the cellular and molecular level.
Bacterial Mutagenicity Assays (e.g., Ames Test)
Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical substances. vivotecnia.comwikipedia.org These tests utilize specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered to be deficient in their ability to synthesize a specific amino acid, like histidine. vivotecnia.comwikipedia.org The assay determines if a chemical can cause a mutation that restores this synthesis capability, allowing the bacteria to grow in a medium lacking the amino acid. vivotecnia.comwikipedia.org
Studies have shown that this compound is mutagenic in various bacterial strains. Research comparing the mutagenic potency of N-alkyl-N-nitrosoureas revealed that in a test comparing S. typhimurium TA1535 and E. coli WP2uvrA, N-butyl-N-nitrosourea had a mutagenic ratio of 14:86, respectively. nih.govnih.govresearchgate.net Further investigations using an E. coli B Hs30R tester strain, which is deficient in the excision deoxyribonucleic acid-repair system, also demonstrated the mutagenicity of BNU. jst.go.jp The mutagenic effects of BNU are linked to its ability to induce DNA alkylation. nih.gov In the absence of nucleotide excision repair, a deficiency in the DNA alkyltransferase encoded by the ogt gene in Escherichia coli leads to a significant increase in mutation induction by BNU. oup.com
| Bacterial Strain | Test Type | Findings |
| Salmonella typhimurium TA1535 | Ames Test | Mutagenic activity observed. nih.govnih.govresearchgate.net |
| Escherichia coli WP2uvrA | Ames Test | Mutagenic activity observed, with a higher mutagenic ratio compared to S. typhimurium TA1535. nih.govnih.govresearchgate.net |
| Escherichia coli B Hs30R | Mutagenicity Assay | Demonstrated mutagenic capacity. jst.go.jp |
Mammalian Cell Line Assays for Chromosomal Aberrations
The potential of this compound to induce chromosomal damage has been investigated in mammalian cell lines. These assays are designed to detect structural changes in chromosomes, such as breaks and rearrangements, which are hallmarks of genotoxicity. oecd.orgoecd.org
In studies using Chinese Hamster Ovary (CHO) cells, BNU has been shown to be mutagenic. oup.com Specifically, nucleotide excision repair (NER)-deficient CHO UV5 cells were found to be 40% more mutable to the lesions induced by BNU compared to the parental NER-proficient CHO AA8 cells. oup.comoup.com This increased susceptibility indicates that the nucleotide excision repair pathway plays a role in repairing the DNA damage caused by BNU. oup.com Furthermore, BNU was found to induce chromosomal aberrations and sister chromatid exchanges in V79 cells, another commonly used mammalian cell line. oup.com
| Cell Line | Assay Type | Key Findings |
| Chinese Hamster Ovary (CHO) cells | Mutagenicity Assay | BNU is mutagenic; NER-deficient cells show increased mutability. oup.comoup.com |
| V79 cells | Chromosomal Aberration/Sister Chromatid Exchange Assay | BNU induces chromosomal aberrations and sister chromatid exchanges. oup.com |
Micronucleus Assays (in vitro)
The in vitro micronucleus test is a widely used method to assess chromosomal damage. nih.goveuropa.eu Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind. jst.go.jp Their presence is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. nih.gov
While specific data on in vitro micronucleus assays for this compound is limited in the provided search results, the general principle of the assay involves treating cultured cells with the test substance and then scoring for the presence of micronuclei in interphase cells. europa.euoup.com The use of cytochalasin B to block cytokinesis and produce binucleated cells is a common technique to ensure that only cells that have undergone one division are scored. europa.euoup.com The assay can be performed on various cell types, including primary cells and established cell lines like CHL, V79, and CHO cells. nih.govjst.go.jp
DNA Damage Detection (e.g., Comet Assay, DNA Adducts)
Direct measurement of DNA damage provides mechanistic insight into the genotoxicity of a compound. The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells. rsc.orgaun.edu.eg Damaged DNA migrates further in an electric field, creating a "comet" shape. aun.edu.eg
Studies have demonstrated that this compound directly damages DNA. In vitro investigations have shown that BNU reacts with DNA to form various DNA adducts. oup.comnih.gov The major reaction products identified after incubating BNU with calf thymus DNA were 3-n-butyladenine, 7-n-butylguanine, and O6-n-butylguanine. nih.gov The formation of these adducts, particularly O6-n-butylguanine, is a significant form of DNA damage. nih.govepa.gov The reaction of BNU with DNA involves a carbonium ion, as indicated by the observation of rearranged sec-butyl-adducts in addition to the expected n-butylpurines. oup.com This alkylation of DNA bases is a primary mechanism of BNU-induced genotoxicity. oup.comnih.govresearchgate.net While specific comet assay results for BNU were not detailed in the provided search results, the documented formation of DNA adducts strongly suggests that BNU would induce DNA damage detectable by this method. rsc.orgresearchgate.net
| DNA Damage Type | Method of Detection | Findings |
| DNA Adducts | Chromatography and Spectrophotometry | Formation of 3-n-butyladenine, 7-n-butylguanine, and O6-n-butylguanine. nih.gov |
| DNA Alkylation | In vitro reaction analysis | Alkylation of guanine (B1146940) and thymine (B56734) bases in DNA. oup.com |
In Vivo Mutagenicity Studies in Model Organisms
In vivo studies are essential to understand the mutagenic effects of a compound within a whole organism, taking into account metabolic processes and tissue-specific effects.
Transgenic Rodent Mutation Assays
Transgenic rodent (TGR) mutation assays represent a significant tool for evaluating in vivo gene mutations in any tissue of a given animal. nih.govoecd-ilibrary.org These assays utilize mice or rats that have been genetically engineered to carry multiple copies of a reporter gene, often contained within a phage or plasmid shuttle vector integrated into their chromosomes. nih.govoecd.org The purpose of the TGR gene mutation assay is to identify substances that cause mutations resulting from DNA damage in the specific tissue being analyzed. oecd-ilibrary.org When these transgenic animals are exposed to a test chemical, mutations that arise in the reporter gene can be recovered and analyzed. oecd-ilibrary.org The process involves isolating DNA from the tissue of interest, retrieving the transgene, and then introducing it into a bacterial host (typically E. coli) that cannot process the reporter gene on its own. The mutations are then scored by observing the phenotype of the reporter gene in the bacteria. oecd-ilibrary.org
The primary advantage of TGR assays is their ability to detect a wide range of mutation types in vivo across various somatic and germ cells, which is a limitation in many other assays. nih.gov Standardized protocols, such as those outlined in OECD Test Guideline 488, have been developed for these assays to ensure consistency and reliability in a regulatory context. oecd-ilibrary.orgoecd.org These models, including the Big Blue® (lacI) and Muta™Mouse (lacZ) systems, have been used to test various chemical classes. researchgate.net While these assays are established for testing alkylating agents and other mutagens, specific data from TGR studies conducted on this compound are not extensively detailed in publicly available literature. However, the methodology is well-suited for assessing the in vivo mutagenic potential of such N-nitroso compounds.
DNA Adduct Analysis in Animal Tissues
The genotoxicity of this compound is fundamentally linked to its ability to alkylate DNA, forming covalent adducts. The formation of these adducts is considered a critical factor in the initiation of chemical carcinogenesis. nih.gov In vitro studies using calf thymus DNA have identified the specific DNA adducts formed upon reaction with this compound. Under physiological conditions, the compound leads to the butylation of purine (B94841) bases. nih.gov
Following hydrolysis of the DNA, chromatographic analysis revealed three primary reaction products. nih.gov The major butyl-DNA adducts identified were 3-n-butyladenine, 7-n-butylguanine, and O⁶-n-butylguanine. nih.gov The formation of O⁶-n-butylguanine is particularly significant due to the known mutagenic potential of O⁶-alkylguanine lesions. nih.govunimedizin-mainz.de The study determined the ratio of O⁶-butylguanine to 7-butylguanine to be 0.69. nih.gov This ratio provides an index of the extent of alkylation at the oxygen atom of guanine, and this value is similar to that observed for the related compound ethylnitrosourea, suggesting a comparable mechanism of DNA interaction. nih.gov
Table 1: Major DNA Adducts Formed by this compound in vitro
| Adduct Name | Base Modified | Position of Alkylation |
|---|---|---|
| 3-n-Butyladenine | Adenine | N-3 |
| 7-n-Butylguanine | Guanine | N-7 |
| O⁶-n-Butylguanine | Guanine | O-6 |
Data sourced from an in vitro study with calf thymus DNA. nih.gov
Mechanisms of Mutation Induction and DNA Lesion Processing
The mutagenicity of this compound is a direct consequence of the chemical DNA lesions it produces. N-nitroso compounds, as alkylating agents, generate reactive electrophilic species that attack nucleophilic sites in DNA, particularly the nitrogen and oxygen atoms of the bases. unimedizin-mainz.deresearchgate.net The formation of butyl adducts at various positions on DNA bases can disrupt normal cellular processes like DNA replication and transcription. mdpi.com
The specific adducts formed by this compound have different implications for mutagenesis. While N-7-butylguanine is the most abundant lesion, it is the O⁶-n-butylguanine adduct that is considered highly pre-mutagenic. nih.govnih.gov O⁶-alkylguanine lesions are known to cause mispairing during DNA replication. Specifically, O⁶-n-butylguanine has a tendency to pair with thymine (T) instead of cytosine (C). nih.govnih.gov If this mispair is not corrected before the next round of DNA replication, it will result in a permanent G:C to A:T transition mutation in the DNA sequence. nih.gov This type of point mutation is a hallmark of mutagenesis by many simple alkylating agents. nih.gov
Cells possess DNA repair mechanisms to counteract the damaging effects of alkylating agents. The primary pathway for repairing O⁶-alkylguanine adducts is through direct damage reversal by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). unimedizin-mainz.deresearchgate.net This protein scans the DNA for O⁶-alkylguanine lesions and transfers the alkyl group (in this case, a butyl group) from the guanine to a cysteine residue within its own active site. researchgate.net This action restores the integrity of the guanine base but results in the irreversible inactivation of the MGMT protein. researchgate.net Other lesions, such as N-3-butyladenine and N-7-butylguanine, are typically handled by the base excision repair (BER) pathway, which involves specific DNA glycosylases that recognize and remove the damaged base, initiating a cascade of events to restore the correct DNA sequence. unimedizin-mainz.deresearchgate.net
Carcinogenic Potential and Tumorigenesis Studies of 1 Butyl 1 Nitrosourea
Rodent Models of Carcinogen-Induced Tumorigenesis
1-Butyl-1-nitrosourea (BNU) and related N-nitroso compounds are recognized for their potent carcinogenic activity in various rodent models. These compounds are direct-acting alkylating agents that can induce tumor formation in a wide range of organs and tissues. The specific tumor types that develop are often dependent on the route of administration, the dose, and the specific strain and species of the rodent used in the experimental setting. Studies involving BNU and similar nitrosoureas have been instrumental in understanding the mechanisms of chemical carcinogenesis.
The administration of this compound and its analogs to rodents has been shown to induce a spectrum of tumors with varying latency periods. The site of tumor development is a key aspect of the organotropic nature of these carcinogens.
While direct studies on this compound are limited, research on closely related compounds provides significant insight into mammary carcinogenesis. For instance, N-ethyl-N-nitrosourea (ENU) has been shown to induce a high incidence of mammary tumors in Sprague-Dawley rats. In one study, a single inoculation resulted in a 90% incidence of mammary tumors with an average latency period of 93 days. nih.gov Of these tumors, 85% were found to be malignant. nih.gov Similarly, N-methyl-N-nitrosourea (MNU) is a well-established inducer of mammary tumors in rats, with some studies reporting a 100% incidence rate. uevora.pt The first palpable tumors in MNU-treated rats can be detected as early as eight to ten weeks post-administration. uevora.pt These tumors are often hormone-dependent adenocarcinomas. researchgate.net
Tumorigenesis Data for N-Nitroso Compounds in Rodent Mammary Glands
| Compound | Rodent Model | Tumor Incidence | Latency Period | Tumor Type |
|---|---|---|---|---|
| N-ethyl-N-nitrosourea (ENU) | Sprague-Dawley Rat | 90% | Average of 93 days | Malignant Mammary Tumors |
| N-methyl-N-nitrosourea (MNU) | Rat | Up to 100% | 8-10 weeks to first palpable tumor | Adenocarcinomas |
Studies using N-butyl-N-nitrosourea have demonstrated its carcinogenicity in the upper digestive tract of rats. In a study involving F344/DuCrj rats, continuous oral administration of N-butyl-N-nitrosourea in their drinking water led to a high incidence of tumors in the upper digestive tract. By the 50th week of the experiment, the cumulative incidence of these tumors was 90% in male rats and 87% in female rats. nih.gov The most frequently observed tumors were in the esophagus and forestomach, and were histologically classified as papillomas, squamous-cell carcinomas, or adenocarcinomas. nih.gov
Incidence of Upper Digestive Tract Tumors in F344 Rats Treated with N-butyl-N-nitrosourea
| Sex | Tumor Incidence (by week 50) | Primary Tumor Locations | Tumor Types |
|---|---|---|---|
| Male | 90% (35/39) | Esophagus, Forestomach | Epithelial (Papilloma, Squamous-cell carcinoma, Adenocarcinoma) |
| Female | 87% (34/39) | Esophagus, Forestomach | Epithelial (Papilloma, Squamous-cell carcinoma, Adenocarcinoma) |
N-butylnitrosourea has been shown to induce ovarian tumors in Sprague-Dawley rats. The incidence of these tumors was reported to be between 8.2% and 10.7%. Histologically, the tumors were identified as clear-cell adenomas that resembled embryonal testicular tissue.
This compound is a known leukemogenic agent in rodents. Studies in rats have investigated the initial histological changes associated with leukemia induced by this compound. The progression of the disease is thought to start from solitary or a few nodular foci, primarily in the bone marrow and to some extent in the spleen. nih.gov In studies with BDF1 mice, continuous exposure to butylnitrosourea in drinking water resulted in the development of thymic lymphomas. The median latency periods for the onset of these leukemias were between 12 and 20 weeks. nih.gov
Leukemogenesis in Rodents Induced by Butylnitrosourea
| Rodent Model | Tumor Type | Median Latency Period | Primary Sites of Origin |
|---|---|---|---|
| BDF1 Mice | Thymic Lymphomas | 12-20 weeks | Thymus |
| Rats | Leukemia | Not specified | Bone Marrow, Spleen |
A significant carcinogenic effect of this compound is its ability to induce neurogenous tumors in offspring when administered to pregnant rats, a process known as transplacental carcinogenesis. When pregnant ACI/N rats were treated with 1-butylurea and sodium nitrite (B80452), which form this compound in the stomach, neurogenous tumors were induced in their offspring. The incidence of these tumors was 64%, with a mean survival time of 309 days for the affected offspring. The localization and histological characteristics of these nervous system tumors were similar to those observed when this compound was directly administered to pregnant rats.
Transplacental Induction of Neurogenous Tumors in ACI/N Rat Offspring
| Tumor Type | Tumor Incidence | Mean Survival Time of Tumor-bearing Offspring |
|---|---|---|
| Neurogenous Tumors | 64% (23/36) | 309 days |
Induction of Specific Tumor Types and Latency
Intestinal Tumors
Continuous oral administration of this compound (BNU) in the drinking water of F344/DuCrj rats has been shown to induce a high incidence of tumors in the upper digestive tract. nih.gov In one study, by the 50th week of the experiment, 90% of male and 87% of female rats developed tumors in this region. nih.gov The most frequently observed tumors were located in the esophagus and forestomach. nih.gov The neoplasms were predominantly of an epithelial type, including papillomas, squamous-cell carcinomas, and adenocarcinomas. nih.gov
Influence of Administration Route on Tumor Spectrum
The method of administering this compound significantly influences the location and type of tumors that develop.
Oral Administration: When BNU was given to F344 rats in their drinking water, the primary target organs were in the upper digestive tract, leading to a high frequency of esophageal and forestomach tumors. nih.gov This route also induced vaginal tumors in 41% of female rats, as well as ear-duct tumors and hematopoietic neoplasms in both sexes, albeit at a lower incidence. nih.gov
Subcutaneous Injection: In contrast, a single subcutaneous injection of BNU into newborn CDF1 mice resulted in a different spectrum of tumors. nih.gov The primary sites affected by this route were the lungs (adenocarcinoma and adenoma), liver (adenoma), and nervous system (neurinoma of the acoustic nerve). nih.gov Additionally, both thymic and non-thymic lymphomas were observed. nih.gov
Table 1: Tumor Spectrum by Administration Route of this compound
| Administration Route | Species/Strain | Primary Tumor Locations | Reference |
|---|---|---|---|
| Oral (in drinking water) | F344 Rats | Esophagus, Forestomach, Vagina | nih.gov |
| Subcutaneous Injection | Newborn CDF1 Mice | Lung, Liver, Lymphatic System, Acoustic Nerve | nih.gov |
Species and Strain Specificity in Carcinogenesis
The carcinogenic effects of nitrosourea (B86855) compounds exhibit notable differences across various animal species and even between different strains of the same species.
Species-Specific Responses: Studies comparing the effects of various N-nitroso compounds in rats and Syrian golden hamsters revealed significant differences in organ susceptibility. nih.gov For instance, the esophagus is a primary target for tumor induction in rats, but it is rarely affected in hamsters when administered N-nitroso compounds orally. nih.gov While this highlights a general principle for this class of chemicals, the specific tumor profile for BNU varies by species, as seen with digestive tract tumors in F344 rats and a different set of tumors (lung, liver, lymphoma) in CDF1 mice. nih.govnih.gov
Strain-Specific Susceptibility: Research on a related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), demonstrates strain-specific differences in bladder carcinogenesis in rats. nih.gov Analbuminemic (NAR) and ACI rats showed high incidences of urinary bladder lesions, while F344 and Wistar rats had low incidences, with Sprague-Dawley (SD) rats showing an intermediate response. nih.gov These findings underscore that the genetic background of the animal model is a critical determinant in the outcome of carcinogenesis studies with nitrosourea compounds.
Role of Hormonal Factors in Tumorigenesis (e.g., Estrogens)
Hormonal factors can play a significant role in the development of tumors induced by nitrosourea compounds, particularly in hormone-responsive tissues like the mammary gland. While direct studies on BNU are limited, research on the closely related compound 1-methyl-1-nitrosourea (MNU) provides valuable insight.
In studies with MNU-induced mammary cancer in rats, the administration of 17β-estradiol and progesterone (B1679170) was shown to be as effective as ovariectomy in inhibiting the development of mammary cancers. oup.comnih.gov This treatment led to an 84% reduction in tumors compared to non-hormone-treated rats, indicating that ovarian hormones can have a profound influence on the progression of preneoplastic cells initiated by a nitrosourea compound. oup.comnih.gov These findings suggest that the hormonal environment is a critical factor in the tumorigenesis of certain cancers initiated by this class of carcinogens.
Molecular Events in BNU-Induced Carcinogenesis
Gene Mutations and Oncogene Activation (e.g., p53, RAS)
The transformation of a normal cell into a malignant one is driven by the accumulation of genetic damage, often involving the activation of proto-oncogenes and the inactivation of tumor-suppressor genes. nih.gov
RAS Oncogenes: The RAS family of proto-oncogenes is a frequent target for chemical carcinogens. nih.gov Activation often occurs through single point mutations at specific hotspots, such as codons 12 or 61. mdpi.com These mutations lock the RAS protein in a permanently "on" state, leading to uncontrolled cell growth and division. mdpi.com The activation of RAS genes is considered an early, initiating event in the development of many chemically-induced tumors in animal models. nih.gov
p53 Tumor Suppressor Gene: The p53 gene acts as a critical guardian of the genome, halting cell division or inducing cell death (apoptosis) in response to cellular stress, such as DNA damage. nih.gov Inactivation of p53, often through point mutations, removes this crucial checkpoint and allows cells with genetic damage to continue to proliferate. nih.govresearchgate.net The loss of p53 function can promote the development and progression of malignant tumors. youtube.com
While the activation of RAS and inactivation of p53 are well-established mechanisms in chemical carcinogenesis, specific studies detailing the frequency and spectrum of these particular mutations in tumors induced solely by this compound are not extensively detailed in the available research.
Epigenetic Modifications in Tumorigenesis
Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.gov These modifications are crucial for normal cell development but can become dysregulated in cancer, leading to altered gene function and malignant transformation. nih.gov Key epigenetic mechanisms include DNA methylation and histone modifications. nih.gov
DNA Methylation: This process involves the addition of a methyl group to DNA, typically at CpG sites. nih.gov In cancer, abnormal DNA methylation patterns are common. youtube.com Hypermethylation (an excess of methylation) in the promoter regions of tumor suppressor genes can lead to their silencing, effectively removing their protective function. scione.com Conversely, hypomethylation (a loss of methylation) can lead to the activation of oncogenes.
Histone Modifications: Histones are proteins that package DNA into a structure called chromatin. mdpi.com Chemical modifications to these proteins, such as acetylation and methylation, can alter how tightly the DNA is packed. nih.gov These changes regulate the accessibility of genes to the cellular machinery responsible for transcription, thereby controlling which genes are turned on or off. youtube.com Dysregulation of histone-modifying enzymes is a common feature in cancer and can lead to widespread changes in gene expression that promote tumor growth. nih.gov
Although epigenetic alterations are recognized as a hallmark of cancer, specific research detailing the global epigenetic landscape or identifying key epigenetic changes in tumors induced by this compound has not been specifically detailed in the reviewed literature.
Comparison with Other Nitrosourea Carcinogens
The carcinogenic activity of this compound (BNU) is part of a broader landscape of tumorigenesis induced by N-nitroso compounds. The specific carcinogenic profile of BNU, particularly its target organ specificity and tumor induction, is best understood in comparison to other well-studied nitrosourea compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU). These comparisons reveal that while they share a common mechanism of action through the formation of alkylating agents that damage DNA, the nature of the alkyl group (butyl, methyl, or ethyl) significantly influences their carcinogenic potency and the types of tumors they induce.
Nitrosourea compounds are known for their cytotoxic effects, which are mediated by alkylating and carbamoylating activities that lead to DNA damage and cell death. This class of chemicals is recognized for its ability to cause a range of tumors in various organs. While some nitrosoureas have been developed as chemotherapeutic agents to treat malignancies like malignant glioblastomas and lymphomas, their inherent carcinogenicity is a significant concern.
Comparative Tumorigenesis in Animal Models
Studies in animal models have been crucial in elucidating the differences in the carcinogenic profiles of various nitrosoureas. The structure of the alkyl group plays a pivotal role in determining the target organs and the types of tumors that develop.
This compound (BNU): Research has shown that BNU has a pronounced neurotropic carcinogenic effect, particularly when administered transplacentally. In studies where pregnant rats were treated with BNU, their offspring developed a high incidence of neurogenous tumors. This specificity for the nervous system highlights a key characteristic of BNU's carcinogenic potential.
N-methyl-N-nitrosourea (MNU): In contrast to the neurotropic effects of BNU, MNU is a potent inducer of mammary carcinomas in rats, making it a widely used chemical in experimental breast cancer research. Beyond the mammary glands, MNU has been shown to induce tumors in a variety of other organs, including the hematopoietic system (leading to lymphomas), lungs, and kidneys, depending on the animal model and experimental conditions.
N-ethyl-N-nitrosourea (ENU): ENU is recognized as a highly potent mutagen and carcinogen with a broad tumor spectrum. It is known to induce a wide range of tumors in various tissues, and its effects are not as narrowly focused as those of BNU or MNU. The ethyl group transferred by ENU to DNA nucleobases is a key factor in its potent mutagenic activity.
The following interactive table provides a summary of the primary target organs and tumor types induced by these nitrosourea compounds in animal models, based on findings from various research studies.
Detailed Research Findings
The differences in the carcinogenic mechanisms and outcomes of these compounds can be further detailed by examining specific research findings. For instance, the lipophilicity of nitrosoureas, which is influenced by the alkyl group, affects their ability to cross biological barriers like the blood-brain barrier. This property is particularly relevant for their neurocarcinogenic potential.
A comparative analysis of the tumorigenic activity of a series of N-methyl-N'-aryl-N-nitrosoureas against MNU in mouse skin revealed that the tumorigenic potency of the aryl derivatives was lower than that of MNU. Interestingly, while MNU primarily induced squamous cell carcinomas, the more lipophilic methoxy (B1213986) and methyl derivatives of N-methyl-N'-aryl-N-nitrosourea predominantly caused sarcomas. This suggests that structural modifications to the nitrosourea molecule can significantly alter the histological type of tumors induced.
Furthermore, studies comparing MNU and ENU have shown that while both are potent carcinogens, they may induce different spectra of genetic lesions. The ethyl-DNA adducts formed by ENU tend to persist longer than the methyl-DNA adducts from MNU, which could contribute to ENU's higher mutagenic potency.
The following interactive table summarizes key comparative research findings on the carcinogenicity of these nitrosourea compounds.
Metabolic Fate and Bioactivation Pathways of 1 Butyl 1 Nitrosourea
Absorption and Distribution in Preclinical Models
Preclinical studies have provided foundational insights into the absorption and distribution of 1-Butyl-1-nitrosourea. Following oral administration in mice, a significant portion of the compound and its metabolites are absorbed and distributed throughout the body. Research has shown that approximately 60% of the radioactivity from labeled BNU is excreted in the expired air within 24 hours, with an additional 15% being eliminated in the urine during the same period nih.gov. This indicates rapid absorption from the gastrointestinal tract and extensive systemic distribution.
The lipophilic nature of nitrosourea (B86855) compounds generally allows for widespread tissue distribution, including the ability to cross the blood-brain barrier nih.gov. This characteristic is a key factor in the neurogenic tumorigenicity observed with BNU in preclinical models nih.govnih.gov. Studies in pregnant rats have demonstrated that BNU can cross the placenta, leading to the induction of neurogenic tumors in the offspring nih.gov. While specific tissue distribution data for BNU is limited, the general pharmacokinetic profile of nitrosoureas suggests that it would be distributed to various organs, including the liver, kidneys, and lungs, which are primary sites of metabolism nih.gov.
Metabolic Transformations and Biotransformation Enzymes
The biotransformation of this compound is a complex process involving several enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes nih.govnih.gov. These metabolic transformations are critical as they can lead to either the detoxification or bioactivation of the compound.
Alpha-Hydroxylation and Diazonium Ion Formation
A primary and critical pathway in the metabolic activation of N-nitrosamines, including BNU, is alpha-hydroxylation nih.govnih.govchemrxiv.org. This reaction is catalyzed by cytochrome P450 enzymes and involves the addition of a hydroxyl group to the carbon atom adjacent to the nitroso group nih.govnih.gov. This enzymatic step is considered rate-limiting in the bioactivation of many nitrosamines nih.govchemrxiv.org.
The resulting alpha-hydroxy-BNU is an unstable intermediate that spontaneously decomposes. This decomposition leads to the formation of a highly reactive butyl-diazonium ion and an aldehyde nih.gov. The formation of the diazonium ion is a key event in the biological activity of BNU, as this electrophilic species can readily react with cellular nucleophiles, including DNA acs.orgmasterorganicchemistry.com.
Denitrosation Pathways
In addition to alpha-hydroxylation, denitrosation represents another metabolic route for N-nitrosamines nih.gov. This process involves the removal of the nitroso group and can be considered a detoxification pathway, as it prevents the formation of the DNA-reactive diazonium ion. The enzymatic mechanisms of denitrosation can involve cytochrome P450-dependent reduction of the nitrosamine (B1359907) nih.gov. While the specific enzymes and mechanisms for BNU denitrosation have not been fully elucidated, it is a recognized metabolic pathway for this class of compounds.
Formation and Identification of Metabolites (e.g., 1-propylurea, urea)
Metabolic studies have successfully identified several urinary metabolites of this compound in rats. Within 24 hours of administration, the urine contains metabolites such as urea (B33335), butylurea, and N-(3-hydroxybutyl)urea nih.gov. The formation of N-(3-hydroxybutyl)urea indicates that hydroxylation can also occur at other positions on the butyl chain, representing a detoxification pathway. The identification of urea suggests the complete degradation of the butyl-nitrosourea structure, with the carbamoyl (B1232498) group entering the urea cycle nih.gov.
| Metabolite | Chemical Formula | Site of Identification |
| Urea | CH₄N₂O | Urine |
| Butylurea | C₅H₁₂N₂O | Urine |
| N-(3-hydroxybutyl)urea | C₅H₁₂N₂O₂ | Urine |
Role of Metabolic Pathways in Modulating BNU Activity
The metabolic pathways of this compound are intrinsically linked to its biological, and particularly its carcinogenic, activity nih.govumn.eduwisdomlib.org. The process of alpha-hydroxylation is a clear example of metabolic bioactivation, transforming the relatively stable parent compound into a highly reactive electrophile, the butyl-diazonium ion nih.gov. This reactive intermediate is capable of alkylating DNA, a critical step in the initiation of carcinogenesis nih.gov. The induction of neurogenic tumors in the offspring of rats treated with BNU during pregnancy highlights the potent biological consequences of its metabolic activation nih.gov.
Cellular and Molecular Resistance Mechanisms to Nitrosourea Effects
DNA Repair Pathway Contributions
Cells have evolved a sophisticated network of DNA repair pathways to counteract the damage induced by alkylating agents like 1-Butyl-1-nitrosourea. The proficiency of these pathways is a critical determinant of cellular resistance.
O6-Alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a key DNA repair protein that plays a central role in resistance to nitrosoureas. nih.govnih.gov It directly reverses alkylation damage at the O6 position of guanine (B1146940), a primary cytotoxic lesion induced by these agents. nih.govmdpi.com The AGT protein accomplishes this by stoichiometrically transferring the alkyl group from the guanine base to one of its own cysteine residues. nih.govmdpi.com This is a "suicide" mechanism, as the protein is irreversibly inactivated after a single repair event and is subsequently degraded. nih.gov
The level of AGT activity within a cell is a major factor in determining its sensitivity to nitrosoureas. nih.gov High levels of AGT expression allow cells to efficiently repair O6-alkylguanine adducts before they can lead to cytotoxic interstrand cross-links, thus conferring a resistant phenotype. nih.gov Conversely, cells with low or no AGT activity (often termed Mex-) are highly sensitive to the cytotoxic effects of nitrosoureas. Studies have shown a correlation between AGT activity and cellular sensitivity, although other resistance mechanisms can also play a role. nih.gov For instance, in a comparison of human tumor cell lines, testis tumor lines with lower average AGT activity were significantly more sensitive to nitrosoureas than bladder cell lines with higher activity. nih.gov However, the same study noted that high levels of resistance could occur in cells with low AGT levels, and among cells with high AGT levels, there were large differences in sensitivity, suggesting that AGT is not the sole determinant of resistance. nih.gov
The activity of AGT can be modulated. For example, pseudosubstrates like O6-benzylguanine (O6-bG) can inactivate the AGT protein, thereby sensitizing resistant cells to nitrosourea (B86855) treatment. nih.govfrontiersin.org
| Cell Line Type | AGT/MGMT Activity Range (fmol mg⁻¹ protein) | Average Sensitivity to MNU (IC₅₀) | Average Sensitivity to Mitozolomide (B1676608) (IC₅₀) | Key Finding |
|---|---|---|---|---|
| Testis Tumor | 3 - 206 | Higher Sensitivity (Average 4x more sensitive than bladder lines) | Higher Sensitivity (Average 6x more sensitive than bladder lines) | AGT activity related to mitozolomide IC₅₀ (R=0.97) but not MNU (R=0.78). nih.gov |
| Bladder Tumor | 11 - 603 | Lower Sensitivity | Lower Sensitivity | AGT activity did not correlate with sensitivity to either agent. nih.gov |
Nucleotide Excision Repair (NER) is a versatile DNA repair pathway that removes a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgmdpi.com While its primary role is in repairing damage from sources like UV radiation, NER also contributes to the repair of certain lesions induced by alkylating agents. mdpi.comoup.com The NER pathway involves the recognition of the DNA lesion, followed by the assembly of a pre-incision complex, dual incision of the damaged strand on both sides of the lesion, and removal of the resulting oligonucleotide. mdpi.com The gap is then filled by DNA polymerase using the undamaged strand as a template, and the nick is sealed by DNA ligase. mdpi.com
NER can be divided into two subpathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.org In prokaryotes like Escherichia coli, the process is controlled by the UvrABC endonuclease enzyme complex. youtube.comyoutube.com The UvrA-UvrB complex scans the DNA for distortions; upon finding one, UvrA dissociates and UvrC binds to UvrB. youtube.comyoutube.com The UvrBC complex then makes incisions upstream and downstream of the damage, and the resulting fragment is removed by UvrD (DNA helicase II). youtube.com
Research has indicated that NER plays a role in protecting mammalian cells from the cytotoxic and mutagenic effects of the butylating agent N-n-butyl-N-nitrosourea (BNU). oup.com This suggests that NER can recognize and remove the bulky butyl-adducts formed on the DNA by BNU, thereby contributing to cellular resistance.
The DNA Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication and recombination. nih.govfrontiersin.org However, it also plays a complex role in the cellular response to DNA alkylation. The MMR system can recognize certain alkylated bases, such as O6-methylguanine, when they are mispaired with thymine (B56734) during replication. nih.gov
Instead of directly repairing the adduct, the MMR system's processing of these lesions can trigger futile cycles of repair, leading to the formation of DNA double-strand breaks and ultimately cell death via apoptosis. nih.gov Consequently, cells proficient in MMR are often sensitive to methylating agents. Conversely, loss of MMR function can lead to tolerance to these agents because the cells fail to recognize the damage, allowing them to survive but at the cost of increased mutagenesis. nih.gov
The role of MMR in resistance to chloroethylnitrosoureas, which form more complex adducts and interstrand cross-links, is different. Studies have shown that MMR-deficient cells can be hypersensitive to agents like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU). nih.govresearchgate.net This suggests that the MMR pathway may be involved in the recognition or repair of the interstrand cross-links formed by these drugs. nih.gov Therefore, while MMR deficiency can confer resistance to simple methylating agents, it may increase sensitivity to cross-linking nitrosoureas, highlighting the pathway's diverse roles depending on the nature of the DNA damage.
| Nitrosourea Agent | Effect of MMR Deficiency | Proposed Mechanism | Reference |
|---|---|---|---|
| N-methyl-N-nitrosourea (MNU) | Tolerance/Resistance | Failure to process O6-methylguanine:thymine mispairs, avoiding futile repair cycles and apoptosis. | nih.gov |
| N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) | Hypersensitivity (2- to 5-fold) | Possible involvement of MMR in the repair or processing of interstrand cross-links. | nih.govresearchgate.net |
| N-ethyl-N-nitrosourea (ENU) | Slightly reduced lethality, but strongly enhanced mutagenicity. | MMR modulates the processing of ethylation damage, particularly at A-T base pairs. nih.gov | nih.gov |
Homologous Recombination Repair (HRR) and Non-Homologous End Joining (NHEJ) are the two major pathways for repairing DNA double-strand breaks (DSBs). nih.gov DSBs are highly toxic lesions that can be induced by nitrosoureas, particularly as a consequence of processing the interstrand cross-links they create. The choice between these two pathways is largely dependent on the cell cycle phase. nih.gov
Non-Homologous End Joining (NHEJ) is the predominant DSB repair pathway throughout the cell cycle, especially in the G1 phase. nih.gov It directly ligates the broken DNA ends, often after some processing, which can make it an error-prone process leading to small insertions or deletions. nih.gov Key proteins in the classical NHEJ pathway include the Ku70/Ku80 heterodimer, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and DNA Ligase IV/XRCC4. nih.govbroadinstitute.org
Homologous Recombination Repair (HRR) is an error-free pathway that uses a sister chromatid as a template to accurately repair the break. Consequently, its activity is largely restricted to the S and G2 phases of the cell cycle when a sister chromatid is available. nih.gov Key proteins in this pathway include Rad51. huji.ac.il
Both HRR and NHEJ are essential for maintaining chromosomal stability in the face of replication stress and DNA damage. huji.ac.ilhuji.ac.il The repair of DSBs formed at stalled replication forks, which can result from nitrosourea-induced damage, is critical for cell survival. huji.ac.il Therefore, the proficiency of both the HRR and NHEJ pathways can contribute significantly to cellular resistance against nitrosoureas by repairing the highly cytotoxic DSBs that arise from their primary lesions.
Translesion Synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise block the progression of high-fidelity replicative polymerases. scispace.commdpi.com Instead of removing the damage, TLS utilizes specialized, low-fidelity DNA polymerases to insert a nucleotide opposite the lesion, allowing replication to continue. nih.gov This process is often error-prone and can be a significant source of mutagenesis, but it allows the cell to complete DNA replication and avoid the lethal consequences of a stalled replication fork. scispace.com
The switch from a replicative polymerase to a TLS polymerase is a tightly regulated process, often initiated by the mono-ubiquitination of the proliferating cell nuclear antigen (PCNA). nih.govnih.gov Several different TLS polymerases exist, with varying specificities for different types of DNA lesions. scispace.com
In the context of nitrosourea resistance, TLS polymerases can bypass the O6-alkylguanine adducts and other lesions formed by this compound. This allows the cell to tolerate a higher level of DNA damage and survive. researchgate.net While this tolerance comes at the cost of an increased mutation rate, it provides a clear survival advantage. scispace.com The expression and activity of TLS polymerases are therefore important factors in cellular resistance to DNA damaging agents, contributing to chemoresistance in cancer cells. nih.govresearchgate.net
Glutathione-Mediated Detoxification
Glutathione (B108866) (GSH), a tripeptide, is a major cellular antioxidant and plays a crucial role in the detoxification of a wide range of xenobiotics, including anticancer drugs. nih.govmdpi.com The detoxification process often involves the conjugation of the electrophilic drug or its metabolites with the sulfhydryl group of GSH. nih.gov This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). The resulting GSH S-conjugates are typically more water-soluble and are readily eliminated from the cell. mdpi.com
In the context of nitrosoureas, GSH can contribute to resistance through several mechanisms. The decomposition of some nitrosoureas can generate electrophilic species that can be scavenged and detoxified by GSH conjugation. nih.gov For example, studies with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) have shown that depletion of cellular GSH can potentiate the drug's cytotoxicity, particularly when combined with the inhibition of AGT. nih.gov In MCF-7 human breast cancer cells, which have high levels of AGT and moderate levels of GSH, depleting AGT had a much larger effect on sensitizing cells to BCNU than depleting GSH alone. nih.gov However, when both were depleted, the cytotoxic effect was additive. nih.gov
This indicates that while AGT may be the primary defense against certain nitrosoureas, GSH-mediated detoxification serves as an important secondary resistance mechanism. nih.gov By neutralizing the reactive intermediates of nitrosoureas, the GSH system reduces the amount of drug that can reach its ultimate target, the cellular DNA. nih.gov
Alterations in Cellular Transport Mechanisms (e.g., Efflux Pumps)
Resistance to chemotherapeutic agents is a multifaceted process, and one of the most well-characterized mechanisms is the active extrusion of drugs from cancer cells by membrane transporters. This process, often mediated by ATP-binding cassette (ABC) transporters, reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic efficacy. nih.govnih.gov Major ABC transporters implicated in multidrug resistance (MDR) include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). mdpi.comfrontiersin.org These pumps are known to efflux a wide range of structurally and functionally diverse compounds. nih.gov
The role of efflux pumps in resistance to nitrosoureas, including this compound, is not as well-established as it is for other classes of anticancer drugs. A primary reason for this is the mode of entry for nitrosoureas into the cell. Research on related compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) suggests that these highly lipophilic agents cross the cell membrane primarily via passive diffusion rather than active transport. This mode of entry means that their uptake is not dependent on specific transporter proteins and is less likely to be directly counteracted by efflux pumps, which typically expel substrates from the membrane or cytoplasm.
While direct evidence linking this compound to efflux by specific ABC transporters is scarce, the broader context of multidrug resistance suggests a potential, albeit likely minor, role. In cancer cells that have developed multidrug resistance through the overexpression of efflux pumps, a degree of cross-resistance to a wide variety of agents can be observed. wikipedia.org However, studies focused on acquired resistance to nitrosoureas in cancer cell lines often point to mechanisms other than transporter-mediated efflux. For instance, a microarray analysis of a BCNU-resistant medulloblastoma cell line did not show significant up-regulation of major efflux pump genes but instead revealed increased expression of metallothionein (B12644479) genes and down-regulation of pro-apoptotic genes. nih.govaacrjournals.org The primary mechanisms of resistance to nitrosoureas are more commonly associated with DNA repair and drug detoxification pathways. nih.govnih.gov
Table 1: Major ABC Transporter Families in Multidrug Resistance
| Transporter Family | Key Members | General Substrates | Role in Nitrosourea Resistance |
|---|---|---|---|
| ABC (ATP-Binding Cassette) | P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), BCRP (ABCG2) | Natural product drugs (e.g., taxanes, vinca (B1221190) alkaloids), anthracyclines, some tyrosine kinase inhibitors. | Not established as a primary mechanism. Nitrosoureas are generally considered poor substrates for these pumps. |
| MATE (Multidrug and Toxic Compound Extrusion) | - | Cationic drugs, various xenobiotics. | No significant evidence in human cancer cells for nitrosourea transport. |
| MFS (Major Facilitator Superfamily) | - | Wide range of small molecules, including drugs and metabolites. | No significant evidence in human cancer cells for nitrosourea transport. |
Intrinsic and Acquired Resistance Models in Research
The study of resistance to this compound and related compounds relies on various research models that distinguish between two fundamental types of resistance: intrinsic and acquired.
Intrinsic Resistance refers to the innate, pre-existing ability of cancer cells to withstand the effects of a drug prior to any therapeutic exposure. encyclopedia.pub In the context of nitrosoureas, the most significant factor contributing to intrinsic resistance is the cellular level of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov This enzyme directly reverses the cytotoxic DNA alkylation at the O⁶ position of guanine, which is a primary mechanism of action for nitrosoureas. nih.govnih.gov Tumor cells with high basal expression of AGT can efficiently repair the drug-induced DNA damage, rendering the compound less effective from the outset.
Acquired Resistance develops in cancer cells as an adaptation to continuous or repeated exposure to a chemotherapeutic agent. encyclopedia.pub This form of resistance is a major cause of treatment failure and disease relapse. mdpi.com Laboratory research extensively uses models of acquired resistance to understand the molecular changes that occur under drug pressure. These models are typically generated by culturing cancer cell lines in the presence of gradually increasing concentrations of the drug over an extended period. nih.govmdpi.com
Research on the closely related nitrosourea, BCNU, provides insight into the mechanisms that can be studied using these models. For example:
BCNU-resistant cell lines have been developed from various cancers, including medulloblastoma (D-341 MED), rhabdomyosarcoma (TE-671), and glioma (9L). nih.gov
Analysis of these acquired resistance models has revealed several key mechanisms:
Increased AGT Expression: A common finding is the significant elevation of AGT activity, providing the cells with a greater capacity to repair DNA damage. nih.gov
AGT Gene Mutation: In one rhabdomyosarcoma cell line resistant to a combination of BCNU and an AGT inhibitor (O⁶-benzylguanine), researchers identified a mutation in the AGT gene itself. This mutation rendered the AGT enzyme insensitive to the inhibitor, representing a sophisticated mechanism of acquired resistance. nih.gov
Alterations in Other Pathways: Beyond direct DNA repair, acquired resistance can involve changes in other cellular processes. Studies have shown down-regulation of pro-apoptotic genes and increased expression of stress-response and metallothionein genes, suggesting that resistant cells have a higher threshold for initiating programmed cell death and an enhanced ability to manage cellular stress. nih.govaacrjournals.org
These preclinical models are crucial for identifying the drivers of resistance and for developing and testing novel therapeutic strategies to overcome or circumvent these mechanisms. mdpi.com
Table 2: Examples of Acquired Nitrosourea Resistance Models in Research
| Parental Cell Line | Cancer Type | Method of Resistance Induction | Key Resistance Mechanisms Identified |
|---|---|---|---|
| D-341 MED | Medulloblastoma | Serial escalation of BCNU exposure. | Increased AGT activity; Altered expression of metallothionein and apoptosis-related genes. nih.gov |
| TE-671 | Rhabdomyosarcoma | Serial escalation of BCNU exposure. | Increased AGT activity; Mutation in the AGT gene conferring resistance to AGT inhibitors. nih.gov |
| Human Colon Tumor HT29 | Colon Cancer | Pre-existing high resistance (intrinsic model). | High levels of AGT activity, which can be inhibited by streptozotocin (B1681764) to increase BCNU sensitivity. nih.gov |
| Myeloid Leukemia Cells | Leukemia | Isolated from patients (intrinsic model). | High AGT activity mediates resistance, which can be abrogated by O⁶-methylguanine. nih.gov |
Structure Activity Relationships Sar of 1 Butyl 1 Nitrosourea Within the Nitrosourea Class
Correlating Structural Features with Biological Activities
The structure of 1-Butyl-1-nitrosourea, particularly the nature of its alkyl substituent, dictates its biological activity, from its interaction with DNA to its broader toxicological profile. Under physiological conditions, nitrosoureas decompose to yield two primary reactive species: an alkylating entity (derived from the N-1 substituent) and a carbamoylating entity. It is the alkylating action that is primarily responsible for the genotoxic and carcinogenic effects.
The alkylating species generated from this compound is a butyl-diazonium ion, which ultimately produces a butyl-carbenium ion. This reactive intermediate subsequently attacks nucleophilic sites on DNA bases. The nature of this alkylation is defined by the type of nucleophilic substitution reaction (SN1 or SN2) through which the alkyl group is transferred.
Aliphatic nitrosoureas, such as BNU and its counterparts N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), are known to act primarily through an SN1-type reaction. oup.com This mechanism allows for the alkylation of both nitrogen (N) and oxygen (O) atoms within the DNA bases. oup.comnih.gov This is a critical distinction, as alkylation at oxygen atoms, particularly the O6-position of guanine (B1146940) and the O4-position of thymine (B56734), is highly mutagenic and cytotoxic. nih.govnih.gov The formation of O6-alkylguanine is considered one of the most critical DNA lesions induced by these agents. nih.gov In contrast, agents that react via an SN2 mechanism predominantly alkylate the more nucleophilic nitrogen atoms, such as the N7-position of guanine. oup.comnih.gov
The butyl group of BNU, being a simple alkyl group, directs this SN1-type reactivity. This leads to a spectrum of DNA adducts at various nucleophilic centers, with the mutagenically significant oxygen alkylation being a prominent feature. This pattern of DNA damage, rich in promutagenic O-alkylated bases, is a foundational element of its biological activity.
The genotoxic potency of a nitrosourea (B86855) is a function of its ability to form mutagenic DNA adducts. The SN1 reactivity of this compound, leading to significant levels of oxygen alkylation, underpins its potent genotoxicity. nih.govnih.gov For example, the related compound 1-Ethyl-1-nitrosourea (ENU) is a potent mutagen across a wide array of test systems, from viruses to mammalian germ cells, primarily due to its ability to ethylate oxygen atoms in DNA. nih.gov The mutations induced by ENU are predominantly GC to AT transitions, a direct consequence of the mispairing properties of O6-ethylguanine during DNA replication. nih.gov
The pattern of DNA alkylation and the resulting genotoxicity of this compound manifest in its carcinogenic profile. The types of tumors induced in animal models reflect the sites where critical mutations have occurred and accumulated. In studies using newborn CDF1 mice, a single subcutaneous injection of BNU was shown to induce a variety of neoplasms. nih.gov The induced tumors included adenocarcinomas and adenomas of the lung, liver adenomas, thymic or non-thymic lymphomas, and neurinomas of the acoustic nerve. nih.gov
This wide range of tumor types suggests that the reactive metabolites of BNU are distributed systemically and can initiate carcinogenesis in multiple susceptible tissues. The specific carcinogenic profile is a direct consequence of the butyl-nitrosourea structure, which facilitates the generation of DNA lesions in the progenitor cells of these diverse tissues.
Table 1: Tumor Spectrum Induced by a Single Injection of this compound in Newborn CDF1 Mice
| Organ/Tissue | Tumor Type |
| Lung | Adenocarcinoma, Adenoma |
| Liver | Adenoma |
| Lymphatic System | Thymic or Non-thymic Lymphoma |
| Nervous System | Neurinoma (Acoustic Nerve) |
Data sourced from Fujii & Nomoto (1983). nih.gov
Comparative Analysis with Other Aliphatic and Cycloaliphatic Nitrosoureas
The biological activity of this compound can be better understood by comparing it with other nitrosoureas bearing different substituents at the N-1 and N-3 positions.
Comparison with other Aliphatic Nitrosoureas (e.g., MNU, ENU): Like BNU, N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) are simple aliphatic nitrosoureas that are potent mutagens and carcinogens. nih.gov They all act via the SN1 mechanism, leading to significant O-alkylation of DNA. oup.com However, the size of the alkyl group can influence potency and the specific spectrum of mutations. ENU, for instance, is noted for being a particularly potent mutagen in mouse germ cells. nih.gov While all three compounds are carcinogenic, the specific organ tropism can vary depending on the alkyl group, its metabolic fate, and distribution.
Table 2: Structural and Mechanistic Comparison of Nitrosourea Compounds
| Compound | N-1 Substituent | N-3 Substituent | Primary Alkylating Action | Key Mechanistic Feature |
| This compound (BNU) | Butyl | None | Monofunctional Alkylation | O- and N-alkylation via SN1 |
| 1-Methyl-1-nitrosourea (MNU) | Methyl | None | Monofunctional Alkylation | O- and N-alkylation via SN1 oup.com |
| 1-Ethyl-1-nitrosourea (ENU) | Ethyl | None | Monofunctional Alkylation | Potent O-alkylation, high mutagenicity nih.gov |
| Lomustine (B1675051) (CCNU) | 2-Chloroethyl | Cyclohexyl | Bifunctional Alkylation | DNA Interstrand Cross-linking oup.com |
| Carmustine (B1668450) (BCNU) | 2-Chloroethyl | 2-Chloroethyl | Bifunctional Alkylation | DNA Interstrand Cross-linking nih.gov |
Computational and Cheminformatics Approaches in SAR Derivation
Modern drug discovery and toxicology increasingly rely on computational methods to predict the biological activity of chemical compounds and to derive Structure-Activity Relationships. mdpi.combeilstein-journals.org These in silico techniques can be applied to the nitrosourea class to understand how structural variations impact their genotoxic and carcinogenic potential.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. beilstein-journals.orgdovepress.com For nitrosoureas like BNU, a QSAR model could be developed by analyzing a dataset of related compounds. The model would use calculated molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) to build a mathematical equation that predicts a specific biological endpoint, such as mutagenic potency or carcinogenicity. dovepress.com By analyzing the descriptors that are most influential in the model, researchers can gain insight into the structural features driving the activity.
Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as a nitrosourea or its reactive intermediates, and a macromolecular target, typically a protein or DNA. beilstein-journals.org Docking studies could be used to predict the preferred binding sites of the butyl-carbenium ion on a DNA strand, helping to rationalize the observed alkylation specificity. beilstein-journals.org By comparing the docking scores and binding poses of different alkylating species derived from various nitrosoureas, one could predict their relative reactivity towards specific DNA sites.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. nih.gov For the nitrosourea class, a pharmacophore model could be generated based on the structures of known potent genotoxic agents. This model would highlight the key features—such as the N-nitroso group and the nature of the alkyl substituent—that are critical for DNA alkylation, providing a template for understanding the activity of compounds like BNU. mdpi.com
These computational approaches serve as powerful tools to complement experimental data, allowing for the systematic analysis of how the butyl group in this compound, in comparison to other substituents, governs its biological and toxicological profile.
Advanced Methodologies and Research Techniques for 1 Butyl 1 Nitrosourea Studies
Spectroscopic and Chromatographic Methods for Detection and Quantification
A variety of sophisticated analytical techniques are employed for the sensitive and selective detection and quantification of 1-Butyl-1-nitrosourea in diverse matrices. These methods are crucial for understanding its stability, decomposition, and interaction with biological molecules.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of nitrosoureas due to its versatility in separating these often unstable compounds from complex mixtures. lcms.cz The choice of detector is critical for achieving the desired sensitivity and selectivity.
HPLC with UV Detection: This is a common and accessible method for the quantification of nitrosoureas. amazonaws.comresearchgate.net The compound is separated on a suitable reversed-phase column, and detection is typically performed at a wavelength where the nitroso group exhibits absorbance, often around 230 nm. dtic.mil While robust, this method may sometimes lack the sensitivity and selectivity required for trace analysis in complex biological samples. researchgate.net
HPLC with Chemiluminescence Detection: This technique offers significantly higher sensitivity for N-nitroso compounds. nih.govshimadzu.com After separation by HPLC, the nitrosourea (B86855) is photolytically cleaved to release nitric oxide (NO). The NO then reacts with ozone in a reaction chamber, producing light that is detected by a photomultiplier tube. nih.gov This method's high specificity for the nitroso functional group makes it particularly valuable for detecting trace amounts of this compound in biological fluids and environmental samples. nih.gov
HPLC coupled with Mass Spectrometry (HPLC-MS): This powerful combination provides both separation and structural identification. nih.gov HPLC-MS allows for the unequivocal identification and quantification of this compound and its metabolites based on their mass-to-charge ratio. nih.gov The high sensitivity and specificity of modern mass spectrometers make this the method of choice for complex analytical challenges. nih.govmdpi.com
Table 1: Comparison of HPLC-Based Detection Methods for Nitrosoureas
| Detector | Principle | Advantages | Limitations |
|---|---|---|---|
| UV Detector | Measures the absorbance of UV light by the analyte. | Robust, relatively inexpensive, and widely available. amazonaws.com | Lower sensitivity and selectivity compared to other detectors; potential for matrix interference. researchgate.net |
| Chemiluminescence Detector | Detects light produced from a chemical reaction involving the analyte post-separation. shimadzu.com | Highly sensitive and selective for N-nitroso compounds. nih.govnih.gov | Requires specialized equipment and post-column reaction setup. |
| Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio. nih.gov | Provides structural information, high sensitivity, and specificity; suitable for complex matrices. nih.govmdpi.com | Higher cost of instrumentation and maintenance. |
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are highly sensitive and selective techniques for the analysis of volatile and thermally stable compounds. innovareacademics.inpurdue.edumdpi.com While nitrosoureas themselves can be thermally labile, derivatization can be employed to create more stable analogues suitable for GC analysis. GC-MS/MS provides an additional layer of selectivity, reducing background noise and improving detection limits, making it a valuable tool for trace-level quantification of this compound or its specific degradation products in various samples. mdpi.comgcms.czscispec.co.th
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the reaction mechanisms of this compound. nih.govresearchgate.neted.ac.uked.ac.uk By monitoring the changes in the NMR spectra of the compound in the presence of biological macromolecules like DNA, researchers can identify the specific sites of interaction and the structure of the resulting adducts. nih.gov For instance, NMR can be used to characterize the butylation of DNA bases, providing direct evidence for the alkylating activity of this compound. nih.gov This technique is crucial for understanding the molecular basis of its carcinogenicity. nih.goved.ac.uk
Electroanalytical methods offer a cost-effective and often portable alternative for the detection of electroactive compounds like nitrosoureas. researchgate.nettcd.ie Techniques such as voltammetry can be used to study the reduction-oxidation behavior of this compound. The electrochemical response can be correlated to its concentration, providing a basis for quantification. researchgate.netmdpi.com These methods are particularly useful for rapid screening and can be adapted for in-situ measurements. researchgate.net
Cell Culture Models for Mechanistic Investigations
In vitro cell culture systems are fundamental for investigating the molecular mechanisms of action of this compound at the cellular level. These models allow for controlled experiments to dissect specific cellular pathways affected by the compound, without the complexities of a whole organism. Researchers can utilize various cell lines, including normal and cancerous cells from different tissues, to study endpoints such as cytotoxicity, DNA damage, cell cycle arrest, and apoptosis induction. These studies provide critical insights into the initial cellular responses to this compound exposure and help to identify key molecular targets involved in its carcinogenic activity.
Animal Models for Carcinogenesis and Preclinical Studies
Animal models are indispensable for studying the long-term effects of this compound, particularly its carcinogenic potential, in a whole-organism context. frontiersin.orgfda.gov Rodent models, such as mice and rats, are commonly used in these preclinical studies. nih.govmdpi.comveterinaryworld.org These models allow for the investigation of tumor development in specific organs following exposure to the compound. nih.govresearchgate.net Such studies are crucial for understanding the pathogenesis of chemically induced cancers and for evaluating potential chemopreventive or therapeutic interventions. nih.govresearchgate.net
Table 2: Examples of Animal Model Studies with Nitrosourea Compounds
| Nitrosourea Compound | Animal Model | Key Findings |
|---|---|---|
| N-methyl-N-nitrosourea (MNU) | Rat | Induces mammary tumors, serving as a widely used model for breast cancer research. nih.gov |
| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Mouse/Rat | Specifically induces bladder cancer, mimicking human urothelial carcinoma. nih.gov |
| Azoxymethane (AOM) (related to nitrosamines) | Rat/Mouse | A potent colon carcinogen used to model colorectal cancer development. mdpi.com |
| N-Nitrosobis(2-hydroxypropyl)amine (BHP) | Hamster/Rat | Induces pancreatic cancer in hamsters and pulmonary cancer in rats. nih.gov |
In Vivo Mutagenesis and DNA Adduct Analysis
The mutagenic effects of this compound in living organisms are intrinsically linked to its ability to form covalent adducts with DNA. The analysis of these adducts and the resulting mutations is fundamental to understanding its carcinogenic potential.
This compound is known to alkylate DNA, forming several adducts. The primary adducts identified include O6-n-butylguanine. The formation of such adducts is a critical initiating event in carcinogenesis. The persistence of these adducts, particularly O6-alkylguanine, is significant as they can be repaired by cellular mechanisms involving O6-alkylguanine-DNA alkyltransferases. Studies have shown that the rate of repair of these butyl adducts is slower compared to smaller alkyl groups, which may contribute to the mutagenic potential of BNU nih.gov. The relative rates of repair for different alkyl groups by rat liver alkyltransferase have been documented, with n-butyl adducts being repaired more slowly than methyl, ethyl, and n-propyl adducts nih.gov.
The mutational spectrum of a chemical carcinogen provides insights into its mechanism of action. For nitrosourea compounds, a common mutational signature involves G:C to A:T transitions, largely attributed to the mispairing properties of O6-alkylguanine adducts during DNA replication. While a detailed mutational signature specifically for this compound is not extensively documented, studies on similar N-nitroso compounds, such as N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU), have revealed a predominance of such transitions nih.govnih.gov. It is highly probable that BNU induces a similar pattern of mutations.
Table 1: In Vivo Mutagenesis and DNA Adduct Analysis Methodologies for this compound
| Methodology | Application in BNU Studies | Key Findings/Inferences |
| DNA Adduct Analysis (e.g., LC-MS/MS) | Identification and quantification of BNU-induced DNA adducts in various tissues of exposed animals. | BNU forms DNA adducts, with O6-n-butylguanine being a significant product. The persistence of these adducts is influenced by the efficiency of DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase nih.gov. |
| Mutational Spectrum Analysis | Determination of the specific types and frequencies of mutations induced by BNU in reporter genes or whole genomes of exposed organisms. | By analogy with other nitrosoureas, BNU is expected to induce a mutational signature characterized by a high frequency of G:C to A:T transitions nih.govnih.gov. |
Transplantable Tumor Models
The development of transplantable tumor models is a cornerstone of cancer research, providing invaluable systems for studying tumor progression, metastasis, and for testing novel therapeutic interventions. While this compound is a known carcinogen capable of inducing a variety of tumors, the establishment of transplantable tumor lines from these primary tumors is a subsequent and crucial step.
A study demonstrated that a single subcutaneous injection of BNU in newborn mice induced a statistically significant incidence of various tumors, including lung adenocarcinoma and adenoma, liver adenoma, lymphoma, and neurinoma of the acoustic nerve. This highlights the potent carcinogenic activity of BNU in vivo.
Although direct evidence of the serial transplantation of BNU-induced tumors to create established models is not prevalent in the reviewed literature, the methodology for creating such models is well-defined. The process typically involves the aseptic removal of a primary tumor induced by the carcinogen, followed by its implantation into a syngeneic or immunodeficient host animal. Successful engraftment and growth of the tumor in the recipient animal, which can then be serially passaged to subsequent hosts, leads to the establishment of a transplantable tumor line. This technique allows for the propagation of tumors with characteristics that closely resemble the primary malignancy.
Table 2: Establishment of Transplantable Tumor Models
| Step | Description | Relevance to this compound |
| Tumor Induction | Administration of this compound to susceptible animal models to induce primary tumors. | BNU is effective in inducing a range of tumor types in mice. |
| Tumor Excision and Preparation | Aseptically removing a primary tumor and preparing it for transplantation, often as small fragments or a single-cell suspension. | A standard procedure applicable to BNU-induced solid tumors. |
| Transplantation | Implanting the prepared tumor tissue into a recipient animal, typically at an orthotopic or ectopic site. | This would be the critical step to establish a BNU-specific tumor model. |
| Serial Passaging | Subsequent transplantation of the tumor from one host to another to establish a stable and reproducible tumor line. | Essential for creating a reliable experimental model for further studies. |
Molecular Biology Techniques (e.g., Gene Expression Analysis, DNA Damage Assays)
Molecular biology techniques are indispensable for dissecting the cellular responses to this compound, including the detection of DNA damage and the analysis of subsequent changes in gene expression that can drive carcinogenesis.
DNA Damage Assays
The genotoxicity of BNU can be assessed using a variety of sensitive assays that measure DNA damage at the single-cell level.
Comet Assay (Single-Cell Gel Electrophoresis): This technique is widely used to detect DNA strand breaks. Cells treated with a genotoxic agent are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The comet assay can be performed under alkaline conditions to detect both single- and double-strand breaks, or under neutral conditions to specifically detect double-strand breaks nih.govresearchgate.netscilit.combohrium.com. While specific studies applying the Comet assay to BNU are not detailed in the provided search results, it is a standard and highly applicable method for quantifying its DNA damaging effects.
Quantitative PCR (qPCR) for DNA Damage: This method quantifies DNA damage in specific genomic regions. The principle is that DNA lesions can block the progression of DNA polymerase during PCR, leading to a reduction in the amplification of a target DNA sequence. The amount of PCR product is inversely proportional to the number of lesions in that sequence. By comparing the amplification of a long DNA fragment to that of a shorter fragment from the same gene, the frequency of DNA lesions can be calculated nih.govnih.govresearchgate.netresearchgate.netedvotek.com. This technique could be employed to measure the extent of BNU-induced DNA damage in specific genes of interest.
Gene Expression Analysis
Exposure to carcinogens like BNU can lead to significant alterations in gene expression profiles, affecting pathways involved in cell cycle control, DNA repair, apoptosis, and cell proliferation.
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes. RNA is extracted from BNU-treated cells or tissues, reverse-transcribed into complementary DNA (cDNA), and then amplified by PCR in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels. Studies on other nitrosourea compounds have shown dose-dependent changes in the expression of genes related to cancer, cell cycle arrest, and DNA repair nih.gov. It is anticipated that BNU would induce similar changes in gene expression.
Table 3: Molecular Biology Techniques in this compound Research
| Technique | Principle | Application to BNU Studies |
| Comet Assay | Electrophoretic separation of damaged DNA from the nucleus in single cells, creating a "comet" shape. | To quantify the extent of DNA single- and double-strand breaks induced by BNU in vitro and in vivo nih.govresearchgate.netscilit.combohrium.com. |
| Quantitative PCR (qPCR) for DNA Damage | DNA lesions inhibit PCR amplification; the reduction in product is proportional to the amount of damage. | To measure the frequency of BNU-induced DNA lesions in specific nuclear and mitochondrial genes nih.govnih.govresearchgate.netresearchgate.netedvotek.com. |
| Quantitative Real-Time PCR (qRT-PCR) | Reverse transcription of RNA to cDNA followed by real-time PCR to quantify mRNA levels of specific genes. | To analyze changes in the expression of genes involved in key cellular pathways (e.g., cell cycle, DNA repair, apoptosis) following exposure to BNU nih.gov. |
Concluding Perspectives and Future Research Directions
Unresolved Questions in BNU Molecular Toxicology
Despite decades of research, significant questions regarding the precise molecular toxicology of 1-Butyl-1-nitrosourea remain. A complete understanding of its genotoxic and potential off-target effects is crucial for a comprehensive risk assessment and for refining its use in experimental settings.
A primary area of uncertainty lies in the comprehensive DNA adduct profile of BNU . While it is known that BNU, like other nitrosoureas, alkylates DNA, the full spectrum of adducts formed, their relative abundance, and their specific roles in mutagenesis and cytotoxicity are not fully characterized. Advanced mass spectrometry techniques could be pivotal in creating a detailed map of BNU-induced DNA modifications. Furthermore, the influence of DNA sequence context on the formation and repair of these adducts is an area ripe for investigation.
The metabolic activation pathways of BNU and their contribution to its genotoxicity also warrant further exploration. The role of cytochrome P450 (CYP) enzymes and other metabolic pathways in modulating the reactivity and toxicity of BNU is not well understood. Identifying the specific enzymes involved in the bioactivation and detoxification of BNU would provide critical insights into inter-individual differences in susceptibility to its carcinogenic effects.
Emerging Methodological Innovations for Nitrosourea (B86855) Research
Recent technological advancements offer exciting new avenues for investigating the molecular mechanisms of nitrosoureas like BNU with unprecedented precision and depth.
Error-corrected next-generation sequencing (ecNGS) presents a powerful tool for dissecting the mutational signatures induced by BNU. By significantly reducing sequencing errors, ecNGS can provide a high-resolution view of the specific types of mutations caused by BNU-induced DNA adducts, offering insights into the underlying mechanisms of its carcinogenicity.
The development of three-dimensional (3D) organoid models provides a more physiologically relevant system for studying BNU's toxicity compared to traditional 2D cell cultures. Liver and lung organoids, for instance, can better mimic the complex cellular architecture and metabolic functions of these target organs, enabling more accurate assessments of BNU's metabolism, DNA damage response, and carcinogenic potential in a human-relevant context.
CRISPR-Cas9 gene-editing technology offers a versatile platform for identifying genes and pathways that modulate cellular sensitivity to BNU. Genome-wide or targeted CRISPR screens can uncover novel DNA repair factors, signaling pathways, and resistance mechanisms, providing a deeper understanding of the cellular response to BNU-induced damage.
Potential for BNU in Advancing Fundamental Carcinogenesis Research Models
This compound has demonstrated utility as a chemical carcinogen in animal models, offering a valuable tool to investigate the multi-stage process of tumor development.
Research has shown that a single subcutaneous injection of BNU in newborn mice can induce a variety of tumors, including lung adenocarcinoma and adenoma, liver adenoma, and lymphomas nih.gov. This makes BNU a useful tool for creating animal models of lung and liver carcinogenesis . These models can be employed to study the initiation and progression of these cancers, as well as to test the efficacy of potential chemopreventive and therapeutic agents.
A critical area for future research is the elucidation of the molecular pathways altered by BNU in these cancer models . Investigating the impact of BNU on key signaling cascades, such as the Wnt and MAPK pathways, which are frequently deregulated in cancer, could provide fundamental insights into its mechanisms of carcinogenesis. Understanding how BNU-induced DNA damage leads to the aberrant activation or inactivation of these pathways is essential for a complete picture of its carcinogenic action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
